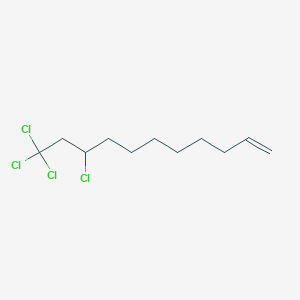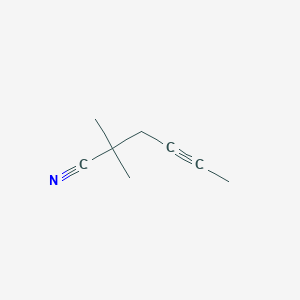
2-Ethyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
説明
2-Ethyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide, also known as 2-ethyl-6-pyrrolidin-3-yl-1,2,6-thiadiazine 1,1-dioxide, is a heterocyclic compound that has recently been studied for its potential applications in medical research. It is a cyclic compound with a nitrogen-containing heterocyclic ring system and a sulfur-containing thiadiazine ring system. This compound is of interest due to its potential applications in medical research, particularly in the areas of drug synthesis and drug delivery.
科学的研究の応用
Heterocyclic Compound Synthesis
Research into thiadiazinane derivatives, including those similar to 2-Ethyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide, has shown these compounds to be of interest in the synthesis of heterocyclic compounds. For instance, the synthesis and characterization of novel heterocycles, incorporating thiadiazole moieties, have been investigated for their potential applications in materials science and as precursors in pharmaceutical synthesis. These studies underline the versatility and reactivity of thiadiazinane derivatives in producing a wide range of heterocyclic compounds with potential bioactive properties (Kalogirou, Koutentis, & Rikkou, 2010).
Catalysis
Thiadiazinane derivatives have also been explored for their catalytic properties. Research on complexes of thiadiazinane and related compounds with transition metals has revealed their potential as catalysts in organic synthesis. For example, complexes containing thiadiazinane derivatives have been studied for their ability to facilitate various organic reactions, including polymerization processes and cross-coupling reactions, indicating their utility in synthetic chemistry (Singh, Singh, & Singh, 2009).
Molecular Separation
Furthermore, thiadiazinane derivatives have been implicated in the development of novel methods for molecular separation. Research into nonporous adaptive crystals based on related heterocyclic structures has demonstrated the potential for selective separation of compounds, highlighting the application of thiadiazinane derivatives in chemical processing and purification techniques. This research suggests the utility of these compounds in facilitating the separation of chemical mixtures through selective adsorption (Cao et al., 2022).
Organic Synthesis
The reactivity of thiadiazinane derivatives with various chemical agents to form complex heterocyclic structures also underscores their importance in organic synthesis. Studies focusing on the synthesis of pyrrolo[2,3-c][1,2,6]thiadiazine-5-carbonitriles from thiadiazinane precursors reveal the intricate chemical transformations these compounds can undergo, leading to the creation of complex molecular architectures with potential application in drug development and materials science (Kalogirou, Koutentis, & Rikkou, 2010).
特性
IUPAC Name |
2-ethyl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c1-2-11-6-3-7-12(15(11,13)14)9-4-5-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWZZOOCMRBTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(S1(=O)=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)






![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)

![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)


